molecular formula C5H7FN2O2S B13491182 3-Cyanopyrrolidine-1-sulfonyl fluoride

3-Cyanopyrrolidine-1-sulfonyl fluoride

Cat. No.: B13491182
M. Wt: 178.19 g/mol
InChI Key: NBMZWJLGKKGKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanopyrrolidine-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the sulfur (VI) fluoride exchange (SuFEx) reaction, which is a click chemistry reaction known for its efficiency and mild reaction conditions . This method typically involves the reaction of a sulfonyl chloride precursor with a fluoride source under suitable conditions .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often employs catalytic methodologies. These methods include photoredox catalysis, electrocatalysis, transition-metal catalysis, and organocatalysis . These approaches allow for the efficient and scalable production of sulfonyl fluorides, making them accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Cyanopyrrolidine-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include fluoride sources, nucleophiles, and transition-metal catalysts. The reactions are typically carried out under mild conditions, making them suitable for a wide range of applications .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and β-alkynyl-fluorosulfonylalkanes. These products are valuable intermediates in the synthesis of bioactive molecules and materials .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyanopyrrolidine-1-sulfonyl fluoride include other sulfonyl fluorides such as:

Uniqueness

The uniqueness of this compound lies in its combination of the pyrrolidine ring and the sulfonyl fluoride group. This combination provides a versatile scaffold for the development of bioactive molecules with diverse biological activities . Additionally, its reactivity and stability make it a valuable tool in chemical biology and drug discovery .

Properties

Molecular Formula

C5H7FN2O2S

Molecular Weight

178.19 g/mol

IUPAC Name

3-cyanopyrrolidine-1-sulfonyl fluoride

InChI

InChI=1S/C5H7FN2O2S/c6-11(9,10)8-2-1-5(3-7)4-8/h5H,1-2,4H2

InChI Key

NBMZWJLGKKGKRI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C#N)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.